![molecular formula C18H19NO3 B165280 N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid CAS No. 134470-36-3](/img/structure/B165280.png)
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid, commonly known as MPAH, is a novel hydroxamic acid derivative that has gained significant attention in the scientific community due to its potential applications in cancer research. MPAH has been found to exhibit potent anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of MPAH involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, MPAH can alter the expression of genes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
MPAH has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the immune response. Additionally, MPAH has been found to enhance the efficacy of other anti-cancer drugs, making it a potential candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAH in lab experiments is its potency and specificity towards cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and survival. However, one limitation of using MPAH is its potential toxicity towards normal cells. Careful dosage and administration must be considered to avoid any unwanted side effects.
Zukünftige Richtungen
There are several future directions for the research and development of MPAH. One potential direction is the optimization of MPAH synthesis to improve yield and purity. Another direction is the investigation of MPAH's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Furthermore, the combination of MPAH with other anti-cancer drugs could be explored to enhance its efficacy and reduce toxicity towards normal cells.
Synthesemethoden
The synthesis of MPAH involves the reaction of 3-phenoxybenzaldehyde with methyl vinyl ketone in the presence of a base catalyst to yield the corresponding chalcone intermediate. The chalcone intermediate is then reacted with hydroxylamine hydrochloride to form MPAH.
Wissenschaftliche Forschungsanwendungen
MPAH has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPAH has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
CAS-Nummer |
134470-36-3 |
---|---|
Produktname |
N-(1-Methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid |
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
N-hydroxy-N-[(E)-4-(3-phenoxyphenyl)but-3-en-2-yl]acetamide |
InChI |
InChI=1S/C18H19NO3/c1-14(19(21)15(2)20)11-12-16-7-6-10-18(13-16)22-17-8-4-3-5-9-17/h3-14,21H,1-2H3/b12-11+ |
InChI-Schlüssel |
ZLIVOFMPDUIULQ-VAWYXSNFSA-N |
Isomerische SMILES |
CC(/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
Kanonische SMILES |
CC(C=CC1=CC(=CC=C1)OC2=CC=CC=C2)N(C(=O)C)O |
Synonyme |
BW B218C BW-B218C N-(1-methyl-3-(3-phenoxyphenyl)prop-2-enyl)acetohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.